molecular formula C12H8N2O4 B14637373 1-(2,2-Dinitroethenyl)naphthalene CAS No. 51757-72-3

1-(2,2-Dinitroethenyl)naphthalene

Cat. No.: B14637373
CAS No.: 51757-72-3
M. Wt: 244.20 g/mol
InChI Key: ATWAIYHKOXLIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dinitroethenyl)naphthalene is a naphthalene derivative featuring a dinitroethenyl substituent (-CH=C(NO₂)₂) at the 1-position of the naphthalene ring. This compound belongs to a class of nitroaromatic hydrocarbons, which are characterized by their electron-withdrawing nitro groups. The following analysis extrapolates insights from structurally related naphthalene derivatives to infer its behavior and properties .

Properties

CAS No.

51757-72-3

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

1-(2,2-dinitroethenyl)naphthalene

InChI

InChI=1S/C12H8N2O4/c15-13(16)12(14(17)18)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H

InChI Key

ATWAIYHKOXLIRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-(2,2-Dinitroethenyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include naphthoquinones, amines, and halogenated naphthalenes.

Scientific Research Applications

1-(2,2-Dinitroethenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2-Dinitroethenyl)naphthalene exerts its effects involves its interaction with molecular targets through its nitro and ethenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s electron-withdrawing nitro groups play a crucial role in stabilizing reaction intermediates, thereby influencing the reaction pathways .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Naphthalene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Properties
This compound* C₁₂H₈N₂O₄ 244.21 -CH=C(NO₂)₂ High polarity, low volatility, moderate solubility in polar solvents
1-Methylnaphthalene C₁₁H₁₀ 142.20 -CH₃ Low polarity, high volatility, hydrophobic
2-Methyl-1-nitronaphthalene C₁₁H₉NO₂ 187.19 -NO₂, -CH₃ Moderate polarity, reduced volatility, reactive
1-(2-Methylpropyl)naphthalene C₁₄H₁₆ 184.28 -(CH₂)₂CH(CH₃) Low polarity, high hydrophobicity, steric hindrance

*Predicted properties for this compound are inferred from nitroaromatic analogs.

Toxicological Profiles

Nitroaromatic compounds generally exhibit higher toxicity than alkylated naphthalenes due to their ability to generate reactive oxygen species and form covalent bonds with biomolecules:

  • For example, nitronaphthalenes are known to induce oxidative stress in animal models .
  • This compound : Expected to follow nitroaromatic toxicity trends, though specific studies are absent in the provided evidence.

Data Tables

Table 2: Comparative Toxicity Data (Inferred)

Compound Toxicity Endpoints (Animal Models) Key Mechanisms
1-Methylnaphthalene Respiratory irritation, mild hepatic effects Metabolic activation to epoxides
2-Methyl-1-nitronaphthalene Hepatotoxicity, oxidative DNA damage ROS generation, aryl nitration
This compound* Predicted nephrotoxicity, mutagenicity Nitro-reduction to reactive intermediates

*Hypothetical mechanisms based on nitroaromatic chemistry.

Notes

Data Limitations : Direct experimental data on this compound are unavailable in the provided evidence. Comparisons rely on structurally related compounds.

Research Gaps : Priority areas include synthesizing the compound to measure its exact physicochemical properties and conducting in vitro toxicity assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.